2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a formyl group attached to the indole ring and an acetamide group linked to a methoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common method is:
Formation of the Indole Core: Starting with an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Formylation: The indole core is then formylated using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 3-position.
Acetamide Formation: The formylated indole is reacted with 3-methoxypropylamine in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: 2-(3-carboxyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the indole core’s ability to stabilize transition states.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Probes: Used as probes to study biological pathways involving indole derivatives.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The formyl group may facilitate binding to specific active sites, while the acetamide linkage can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methoxypropyl chain, potentially altering its biological activity and solubility.
N-(3-methoxypropyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may affect its reactivity and binding properties.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the formyl group and the methoxypropyl chain, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide a distinct advantage in specific applications, such as drug development or material science.
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-8-4-7-16-15(19)10-17-9-12(11-18)13-5-2-3-6-14(13)17/h2-3,5-6,9,11H,4,7-8,10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCTJOEOGEUNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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